molecular formula C18H21NO B1166261 pseudonajatoxin b CAS No. 110068-86-5

pseudonajatoxin b

Cat. No.: B1166261
CAS No.: 110068-86-5
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Description

Pseudonajatoxin B is a research-grade biochemical agent provided for laboratory investigation purposes. As a component of venom, it is of significant interest in the fields of toxinology and neuropharmacology. Researchers utilize this compound to study ion channel interactions, mechanisms of neuromuscular transmission, and the development of novel scientific tools. Its high specificity makes it valuable for probing biological systems at the molecular level. Intended Use: This product is intended for research applications only. It is not for human or veterinary diagnostic or therapeutic use. Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, utilizing personal protective equipment. The specific molecular weight, solubility, storage conditions, and mechanism of action for this compound should be verified from peer-reviewed literature prior to use.

Properties

CAS No.

110068-86-5

Molecular Formula

C18H21NO

Synonyms

pseudonajatoxin b

Origin of Product

United States

Discovery and Initial Characterization of Pseudonajatoxin B

Historical Identification and Isolation from Pseudonaja textilis Venom

Pseudonajatoxin b was identified as a component of the venom of the Australian common brown snake, Pseudonaja textilis. nih.govplos.orgportlandpress.com Early work on Pseudonaja textilis venom aimed to characterize its various toxic components, which include prothrombin activators, phospholipases A₂, serine protease inhibitors, and both pre- and postsynaptic neurotoxins. frontiersin.orgresearchgate.netplos.org this compound was specifically recognized as a long-chain alpha-neurotoxin. nih.govplos.orgportlandpress.comresearchgate.net Its presence and characteristics were detailed in studies dating back to the late 1980s. nih.gov Notably, the expression levels of this compound have been observed to vary geographically within Pseudonaja textilis populations, with significantly higher levels reported in specimens from South Australia compared to Queensland. researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org

Early Methodologies for Purification and Preliminary Characterization

Early methodologies for studying this compound involved its isolation and characterization from the complex mixture of Pseudonaja textilis venom. Purification techniques employed included automated Edman analysis of the reduced carboxymethylated polypeptide and digestion with enzymes like Staphylococcus aureus V8 proteinase to derive peptides for sequencing. nih.gov Chromatographic methods such as gel chromatography, high-pressure liquid chromatography (HPLC), and ion-exchange chromatography were also utilized in the purification process. nih.gov

Preliminary characterization revealed this compound to be a basic neurotoxin composed of a single polypeptide chain. nih.gov Its molecular weight was determined to be approximately 7762 Da, consisting of 71 amino acids. nih.gov Analysis of its amino acid sequence showed considerable homology with postsynaptic long neurotoxins, although distinct differences were noted. nih.gov Early research also established its lethality in mice, with an reported LD₅₀ value. wikipedia.orgnih.govportlandpress.comnih.gov

Detailed research findings from early studies include the determination of the complete amino acid sequence, providing a fundamental basis for understanding its structure and function. nih.gov

Early Characterization Data for this compound

CharacteristicFindingSource
SourcePseudonaja textilis nih.gov
Toxin TypeLong-chain alpha-neurotoxin nih.govplos.orgportlandpress.comresearchgate.net
Polypeptide ChainsSingle nih.gov
Amino Acid Count71 nih.gov
Molecular Weight (Mr)~7762 Da nih.gov
NatureBasic neurotoxin nih.gov
Sequence HomologyConsiderable with postsynaptic long neurotoxins, with notable differences nih.gov

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.)

Subsequent studies have built upon these initial findings, including the cloning and characterization of the precursor protein for this compound, further elucidating its biosynthesis. portlandpress.comnih.gov

Molecular and Structural Elucidation of Pseudonajatoxin B

Primary Amino Acid Sequence Determination

The complete amino acid sequence of pseudonajatoxin b has been determined. It consists of a single polypeptide chain comprising 71 amino acids. vulcanchem.comnih.gov Early research utilized automated Edman analysis of the reduced and carboxymethylated polypeptide, along with peptides derived from digestion with Staphylococcus aureus V8 proteinase, to elucidate the sequence. nih.gov

Structural Homology and Classification within the Three-Finger Toxin (3FTx) Family

This compound belongs to the three-finger toxin family, which are non-enzymatic proteins found in snake venoms. wikipedia.orguq.edu.au These toxins are characterized by a structure featuring three loops extending from a hydrophobic core. wikipedia.org Specifically, this compound is categorized as a long-chain alpha-neurotoxin within this family. wikipedia.org Long-chain 3FTxs typically range from 66 to 74 residues and possess five disulfide bonds, distinguishing them from short-chain 3FTxs which have fewer residues and fewer disulfide bonds. uq.edu.au

Role of Disulfide Bonds in Structural Stability

A critical aspect of the structural integrity and stability of this compound, like other 3FTxs, is the presence of disulfide bonds. This compound is stabilized by five disulfide bridges. wikipedia.orgvulcanchem.com These covalent bonds form between cysteine residues at specific positions within the polypeptide chain. In the context of a this compound homolog, five disulfide bonds have been noted at positions 24-42, 35-63, 48-52, 67-79, and 80-85 (numbering may vary slightly depending on the specific sequence or precursor form). uniprot.org These disulfide bonds are crucial for maintaining the characteristic three-finger fold structure, which is essential for the toxin's biological activity. researchgate.net The conserved pattern of cysteine residues and the resulting disulfide linkages are hallmarks of the 3FTx family and contribute significantly to their robust structure. researchgate.net

Advanced Structural Modeling and Analysis

Here is a table summarizing key structural features:

FeatureDescription
Polypeptide Chain Length71 amino acids vulcanchem.comnih.gov
Disulfide Bonds5 wikipedia.orgvulcanchem.com
ClassificationLong-chain alpha-neurotoxin, 3FTx family wikipedia.org
Sequence Homology (Long NTx)61-73% wikipedia.org
Distinctive FeaturesHigh proline content (e.g., pos 49, 54), extra amino acid in Cys46-Cys58 loop wikipedia.org

Genomic and Transcriptomic Basis of Pseudonajatoxin B Biosynthesis

Cloning and Characterization of the Pseudonajatoxin b Precursor Gene

The gene responsible for the synthesis of this compound has been cloned and characterized. This gene encodes a precursor protein, which undergoes further processing to yield the mature toxin. Evidence suggests the presence of at least four such long-chain alpha-neurotoxins in the venom of P. textilis, indicating that the gene or related genes contribute to a repertoire of these toxins. portlandpress.com The precursor protein for this compound has been identified as being capable of producing different isoforms, potentially through post-translational modifications at its C-terminal end. portlandpress.com

The cDNA and gene nucleotide sequence data for the this compound precursor (Pt-bp) gene have been deposited in public databases under accession numbers AF082982 (mRNA) and AY027493 (Genomic DNA). portlandpress.comuniprot.orgnig.ac.jp Analysis of the Pt-bp gene indicates the presence of a transcription initiation site (TIS) located upstream of the coding sequence. researchgate.net A putative TATA box is situated approximately 31 base pairs upstream of the TIS, which is characteristic of many eukaryotic gene promoters involved in initiating transcription. researchgate.net

UniProtKB lists a "this compound homolog" from Pseudonaja textilis with the accession number Q9W7J5. This entry indicates a protein existence at the protein level with an annotation score of 3/5 and a sequence length of 103 amino acids. uniprot.org This homolog is noted with a caution that it could be the precursor of this compound, with slight amino acid differences potentially attributable to strain variations or a multigene family. uniprot.org

Analysis of mRNA Transcription and Gene Regulation in Venom Glands

Transcriptomic studies of Pseudonaja textilis venom glands have provided insights into the mRNA transcription of toxin genes, including those for long-chain alpha-neurotoxins like this compound. High-throughput RNA sequencing has been employed to profile gene expression in venom glands, comparing active (milked) and resting (unmilked) states. nih.govbiorxiv.org These studies reveal that toxin genes exhibit high and variable expression in the venom gland of P. textilis. nih.govbiorxiv.org

In P. textilis, only one gene is reported for this compound. biorxiv.org The transcription initiation site of the Pt-bp gene has been determined, and a putative TATA box has been identified upstream, suggesting regulatory elements involved in gene expression. researchgate.net Comparative transcriptomics between milked and unmilked venom glands has helped identify genes that are upregulated during venom production, providing clues about the regulatory networks involved. nih.govbiorxiv.org While general pathways regulating venom production show some conservation across snake families, differences exist in the regulation of specific transcription factors and microRNAs in elapid venom glands compared to viperids. nih.govbiorxiv.org

Data from transcriptomic analyses can be represented as follows, illustrating the relative abundance of toxin transcripts in P. textilis venom glands:

Toxin FamilyRelative Transcript Abundance (Example)
Three-finger toxins (3FTx)High
Phospholipase A2s (PLA2s)High
Coagulation FactorsHigh
Natriuretic PeptidesModerate
Kunitz-type serine protease inhibitorsModerate
Cysteine-rich secretory proteins (CRISPs)Moderate
Other familiesLower

Note: This table provides a generalized example based on findings regarding toxin families in P. textilis venom glands squarespace.comuq.edu.au. Specific transcript abundance for this compound relative to other toxins would require detailed quantitative transcriptomic data.

MicroRNAs (miRNAs) have also been implicated in the post-transcriptional regulation of toxin transcripts in P. textilis venom glands. nih.govbiorxiv.org Predicted targets of miRNAs in milked venom glands include transcripts for various toxin families. biorxiv.org

Investigation of Post-Translational Modifications and Isoform Diversity

This compound, like many other snake venom toxins, undergoes post-translational modifications (PTMs), contributing to the diversity of toxin isoforms observed in the venom. Studies using techniques such as two-dimensional (2D) PAGE and mass spectrometry have revealed the presence of multiple isoforms of this compound. uq.edu.auplos.org These isoforms can arise from variations in amino acid composition, PTMs, or a combination thereof. uq.edu.au

Research suggests that post-translational modifications at the C-terminal end of the this compound precursor protein may be responsible for generating different isoforms. portlandpress.com While specific PTMs on this compound are not extensively detailed in the search results, studies on P. textilis venom in general have identified various PTMs, including phosphorylation, gamma-carboxylation, and glycosylation, on different venom components. uq.edu.au The presence of multiple spots corresponding to this compound in 2D gels is consistent with the existence of these isoforms. uq.edu.auplos.org Differences in the abundance of these forms have been observed between venoms from different geographical regions. uq.edu.auplos.org

The mature this compound is a single polypeptide chain of 71 amino acids with five disulfide bridges. nih.govwikipedia.org Its amino acid sequence shows considerable homology with other postsynaptic long neurotoxins, but also notable differences. nih.govwikipedia.org The precursor protein identified in UniProtKB (Q9W7J5) is 103 amino acids long, suggesting cleavage of a signal peptide and potentially a propeptide to yield the mature 71-amino acid toxin. uniprot.orgnih.govwikipedia.org

Molecular and Cellular Mechanism of Action of Pseudonajatoxin B

Specific Receptor Binding: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Pseudonajatoxin b, like other long-chain α-neurotoxins, binds to nicotinic acetylcholine receptors. wikipedia.orguniprot.org These receptors are crucial for mediating muscle contraction and play roles in the central nervous system, including autonomic processes. wikipedia.org nAChRs are ligand-gated ion channels composed of five subunits, which can be homomeric or heteromeric combinations of α and β subunits. nih.govfrontiersin.org The binding site for agonists and competitive antagonists is located at the interface between two adjacent subunits. frontiersin.orgconicet.gov.ar

Differential Binding Affinities for Muscular and Neuronal nAChR Subtypes

Long-chain α-neurotoxins, including this compound (also referred to as Pt-b or Pt LNTX-1), have been shown to bind with high affinity to both muscular (α1/CHRNA1) and neuronal (α7/CHRNA7) nicotinic acetylcholine receptors. wikipedia.orguniprot.orgmybiosource.com One study indicated that this compound binds weakly and reversibly to acetylcholine receptors on mammalian skeletal muscle. inchem.orguq.edu.aunih.gov However, other sources suggest high-affinity binding to muscular nAChRs. wikipedia.orguniprot.orgmybiosource.com Recombinant this compound has been reported to have similar binding affinities for muscular acetylcholine receptors with an IC50 of 3x10⁻⁸ M. nih.gov

Kinetics of Toxin-Receptor Interaction

While detailed kinetics specifically for this compound are not extensively documented, long-chain α-neurotoxins typically bind tightly and, in some cases, irreversibly to nicotinic receptors, leading to prolonged channel inactivation. wikipedia.org However, contrasting findings suggest this compound may bind weakly and reversibly to mammalian skeletal muscle acetylcholine receptors. inchem.orguq.edu.aunih.gov Electrophysiological studies using amphibian neuromuscular junctions provide evidence that this compound (Pt LNTX-1) binds muscle nAChRs in an irreversible manner. researchgate.net

Pharmacological Characterization of Neuromuscular Blockade (in in vitro and in vivo animal models)

α-neurotoxins are known to cause neuromuscular paralysis by blocking cholinergic neurotransmission. wikipedia.org this compound contributes to the neurotoxic effects observed in envenomation by Pseudonaja textilis. wikipedia.orgplos.org In isolated nerve-hemidiaphragm preparations of mice, neuromuscular blockade becomes detectable after a latent period and progresses to essentially complete paralysis. inchem.org Studies using the rat phrenic nerve-diaphragm preparation have shown that South Australian P. textilis venom, which contains this compound, causes a significantly faster onset of neuromuscular blockade compared to venom from other populations. plos.orgplos.org

Data from a rat phrenic nerve-diaphragm preparation study comparing the onset of neuromuscular blockade induced by different P. textilis venoms:

Venom SourceConcentration (µg/ml)Time to 95% Neuromuscular Blockade (min)
Barossa/Adelaide (South Australia)1021.7 ± 3.5 plos.org
Mackay10132.7 ± 6.8 plos.org

Note: Data is presented as mean ± standard error.

Competitive Antagonism of Acetylcholine at Synaptic Clefts

This compound acts as a competitive antagonist to acetylcholine at the nicotinic acetylcholine receptor. wikipedia.orgresearchgate.netuniprot.org By binding to the acetylcholine binding sites on the receptor, it prevents acetylcholine from binding and subsequently activating the ion channel. wikipedia.orgresearchgate.netuniprot.org Since the activation of nAChRs typically requires the binding of two acetylcholine molecules, the blockage of even one binding site by an α-neurotoxin can be sufficient to prevent channel opening. wikipedia.org Electrophysiological recordings from adrenal chromaffin cells demonstrate that this compound acts as a competitive antagonist of nAChRs in a concentration-dependent manner. researchgate.net

Impact on Ion Channel Function and Neurotransmission Dynamics

The primary impact of this compound is the inhibition of ion flow through the nAChR channel. wikipedia.orgwikipedia.org By blocking acetylcholine binding, the toxin prevents the conformational change required for the channel to open, thereby impairing neuromuscular and neuronal transmission. uniprot.org This disruption in neurotransmission effectively leads to paralysis. wikipedia.org While the main target is the nAChR ion channel, some toxins that bind to voltage-gated ion channels can affect neurotransmitter release. mdpi.com However, the primary mechanism described for this compound is postsynaptic blockade of the nAChR ion channel. wikipedia.orginchem.orgresearchgate.net Some research on isolated nerve-hemidiaphragm preparations exposed to brown snake venom (which contains this compound) has noted a reduction in cholinergic synaptic vesicle number, fusion of vesicles, and damage to intracellular organelles, suggesting potential additional effects on the nerve terminal, although the direct role of this compound in these specific observations is not explicitly stated as the sole cause. inchem.org this compound is categorized as an ion channel impairing toxin and a channel regulator activity toxin. uniprot.orgrcsb.org

Functional Role and Comparative Venomics of Pseudonajatoxin B

Contribution to the Overall Bioactivity of Pseudonaja textilis Venom

Pseudonaja textilis venom is highly complex, containing a variety of toxins including prothrombin activators, serine protease inhibitors, phospholipase A2s (PLA2s), and both pre- and postsynaptic neurotoxins nih.govexpasy.orgresearchgate.net. Pseudonajatoxin b is a postsynaptic alpha-neurotoxin that contributes to the neurotoxic effects of the venom wikipedia.orgexpasy.orgwikipedia.org. Alpha-neurotoxins are known to cause neuromuscular paralysis by blocking cholinergic neurotransmission through high-affinity binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction wikipedia.orgwikipedia.orgresearchgate.net. This blockage prevents acetylcholine from activating ion channels, leading to paralysis wikipedia.org. Long-chain alpha-neurotoxins, including this compound, typically bind tightly and can irreversibly inactivate these receptors wikipedia.org.

This compound has been demonstrated to be highly lethal to mice, with an LD50 of 15 µg/kg nih.gov (Note: Another source gives 0.015 mg/kg which is equivalent to 15 µg/kg inchem.org). While the specific lethal mechanisms of this compound alone are not fully documented, it is established that alpha-neurotoxins and P. textilis venom induce paralysis, which can lead to death through asphyxiation wikipedia.org.

Interspecific and Intraspecific Variation in this compound Expression

Variations in snake venom composition are commonly observed both between different species (interspecific) and within the same species across different populations (intraspecific) biorxiv.org.

Geographic Population Divergence in Venom Composition

Significant geographic variation exists in the venom composition of Pseudonaja textilis. Studies comparing venom from Queensland and South Australian populations have revealed considerable differences in protein composition biorxiv.orguq.edu.au. Specifically, the expression levels of this compound show a profound divergence between these regions. High levels of this compound have been found in South Australian P. textilis venom, while very low levels are present in Queensland P. textilis venom biorxiv.orgbiorxiv.orgresearchgate.net.

This difference in this compound abundance is a notable aspect of the geographic variation in P. textilis venom, alongside variations in other components such as kunitz-type serine protease inhibitors, PLA2 neurotoxins (textilotoxin), and venom prothrombinase proteins biorxiv.org.

Data illustrating the differential expression of this compound in different P. textilis populations:

PopulationThis compound Expression Level
South AustraliaHigh biorxiv.orgbiorxiv.orgresearchgate.net
QueenslandVery Low / Profoundly Down-regulated biorxiv.orgbiorxiv.orgresearchgate.net

Correlation of Expression Levels with Prey Specificity (non-human contexts)

The divergence in venom composition, including the differential expression of this compound, has been investigated in the context of prey specificity. Pseudonaja textilis is considered a prey generalist, feeding on a variety of vertebrates including mammals (such as rodents), birds, lizards, and frogs nih.gov.

Despite both Queensland and South Australian populations of P. textilis consuming rodents, the expression of this compound, which is lethal to rodents, is significantly different between these populations biorxiv.orgbiorxiv.orgresearchgate.net. This observation suggests that diet alone may not be the sole factor driving the differentiation in venom proteome composition among closely related lineages biorxiv.orgbiorxiv.orgresearchgate.net. While this compound is highly lethal to mice, its profound down-regulation in rodent-feeding Queensland P. textilis suggests that other venom components in this population are sufficient for prey incapacitation biorxiv.org.

Comparative Analysis with Other Venom Components

Pseudonaja textilis venom contains a variety of neurotoxins and other bioactive proteins. Comparing this compound with other venom components highlights its specific characteristics and functional role.

Differentiation from Short-Chain Alpha-Neurotoxins

Alpha-neurotoxins are broadly classified into short-chain and long-chain types based on their amino acid length and disulfide bond patterns wikipedia.orgresearchgate.net. Short-chain alpha-neurotoxins typically consist of 60-62 amino acids with four disulfide bonds, while long-chain alpha-neurotoxins, such as this compound, have 66-75 amino acids and five disulfide bonds wikipedia.orgresearchgate.net. This compound has 71 amino acids and five disulfide bridges wikipedia.orgnih.gov.

While both types target nAChRs, long-chain alpha-neurotoxins are often considered more potent and exhibit poorer reversibility on human nAChRs compared to short-chain variants, suggesting they may be more clinically significant in human envenoming researchgate.net. P. textilis venom contains both long-chain (Type II) and short-chain (Type III) alpha-neurotoxins nih.gov. This compound is specifically identified as a long-chain alpha-neurotoxin wikipedia.orgbiorxiv.orgbiorxiv.org. Another postsynaptic neurotoxin, pseudonajatoxin a, is unusually large with 117 amino acids and seven disulfide bonds uq.edu.aunih.govresearchgate.net.

Distinction from Presynaptic Neurotoxins (e.g., Textilotoxin)

This compound is a postsynaptic neurotoxin, meaning it acts by binding to receptors on the postsynaptic membrane of the neuromuscular junction wikipedia.orginchem.orgnih.gov. In contrast, presynaptic neurotoxins, such as textilotoxin found in P. textilis venom, act on the presynaptic nerve terminal biorxiv.orguq.edu.aunih.gov.

Textilotoxin is a potent presynaptic neurotoxin and a major component of P. textilis venom, contributing significantly to its lethality biorxiv.orguq.edu.aunih.gov. It is a complex phospholipase A2 (PLA2) neurotoxin, composed of multiple subunits biorxiv.orguq.edu.aunih.gov. Textilotoxin blocks the release of acetylcholine from the nerve terminal uq.edu.au. This mechanism of action is distinct from the postsynaptic blockade of acetylcholine receptors by this compound wikipedia.orgnih.gov. While textilotoxin's exact mechanism is not fully understood, it is known to be dependent on factors like temperature and nerve stimulation frequency nih.gov.

The presence of both postsynaptic neurotoxins like this compound and presynaptic neurotoxins like textilotoxin, along with potent procoagulants, contributes to the complex and highly effective nature of P. textilis venom in prey incapacitation wikipedia.orgbiorxiv.orgnih.gov.

Advanced Research Methodologies Applied to Pseudonajatoxin B Studies

High-Throughput Proteomic Approaches for Venom Profiling

High-throughput proteomic approaches are essential for identifying and quantifying the diverse protein components within snake venom, including pseudonajatoxin b. Techniques such as two-dimensional gel electrophoresis coupled with mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS/MS) have been applied to Pseudonaja textilis venom. uq.edu.auplos.orgresearchgate.net These methods allow for the separation of venom proteins based on properties like size and charge, followed by their identification through peptide sequencing and database matching. uq.edu.aunih.gov

Proteomic studies of Pseudonaja textilis venom have identified this compound as a component, and variations in its abundance have been observed between different populations of the snake. uq.edu.aubiorxiv.orgbiorxiv.org For instance, studies have shown significantly higher levels of this compound in the venom of P. textilis from South Australia compared to those from Queensland. wikipedia.orgbiorxiv.orgbiorxiv.org

An example of proteomic findings related to Pseudonaja venom composition is presented in the table below, illustrating the types of toxins identified using these methods. While this table shows toxin families found in Pseudonaja venoms generally, this compound falls under the three-finger toxin (3FTx) family. nih.govsquarespace.com

Toxin FamilyDescription
Prothrombinase Coagulation FactorsInvolved in blood clotting cascade activation.
Phospholipase A2 (PLA2)Enzymes with various effects, including neurotoxicity.
Three-Finger Toxins (3FTx)Diverse functions, including neurotoxicity (like this compound).
Kunitz-type Protease InhibitorsInhibit proteases.
Venom Metalloproteinases (SVMP)Degrade extracellular matrix.
C-type LectinsCarbohydrate-binding proteins with varied roles.
Cysteine-Rich Secretory ProteinsDiverse functions, including ion channel modulation.
Natriuretic PeptidesAffect blood pressure regulation.

Note: This table represents general toxin families found in Pseudonaja venoms as identified by proteomic studies. This compound is a specific type of Three-Finger Toxin. nih.govsquarespace.com

These proteomic approaches provide detailed profiles of venom composition, highlighting the complexity and variability of toxins present, which is crucial for understanding the biological effects of the venom and isolating specific components like this compound for further study. nih.govuq.edu.aunih.gov

Transcriptomic and Genomic Sequencing for Toxin Gene Discovery

Transcriptomic and genomic sequencing technologies are vital for identifying the genes that encode venom toxins, including this compound. By analyzing mRNA sequences from venom glands, researchers can determine the primary structures of toxins and identify novel toxin variants. researchgate.netnih.govmdpi.com High-throughput sequencing platforms, such as 454 pyrosequencing, have been applied to Pseudonaja venom glands, providing extensive data on expressed toxin genes. nih.govsquarespace.com

Studies utilizing transcriptomics on Pseudonaja textilis have revealed the presence of numerous toxin families and identified novel transcript variants. researchgate.netnih.gov This includes the identification of the mRNA sequence encoding the precursor of this compound, providing insights into its biosynthesis. researchgate.netnih.gov Transcriptomic data can also reveal the diversity of transcripts and potential splicing variants that contribute to toxin variation. researchgate.netnih.gov

Genomic sequencing, while more extensive, complements transcriptomic studies by providing the complete genetic blueprint, allowing for the identification of gene structures, regulatory elements, and the evolutionary history of toxin genes. Comparative transcriptomic and genomic analyses between different snake species, including elapids like Pseudonaja, help in understanding the evolution of toxin genes and the regulatory mechanisms controlling their expression. researchgate.netbiorxiv.orgnih.govoup.com

Research has shown that toxin genes in Pseudonaja textilis and other elapids are part of multi-gene families, and studies have investigated the expression patterns of these genes in venom glands. researchgate.netresearchgate.netnih.gov

Electrophysiological Techniques for Receptor Interaction Characterization

Electrophysiological techniques are fundamental for characterizing the interaction of toxins, such as this compound, with their molecular targets, particularly ion channels and receptors. This compound is known as a postsynaptic alpha-neurotoxin, and alpha-neurotoxins typically exert their effects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, blocking neurotransmission and causing paralysis. wikipedia.orgresearchgate.net

Techniques like patch-clamp recording and two-electrode voltage clamp are used to measure changes in ion flow across cell membranes induced by toxins. While direct electrophysiological studies specifically detailing this compound's interaction with receptors were not prominently found in the search results, studies on related three-finger toxins (3FTxs) and Pseudonaja venoms illustrate the application of these methods. For example, electrophysiological recordings have been used to demonstrate that some 3FTxs can inhibit GABAA receptors. nih.gov Studies on whole Pseudonaja venoms have also utilized electrophysiological methods to investigate their effects on vascular tone and sympathetic nerve-induced contractions in isolated tissues, suggesting the involvement of venom components like PLA2 toxins in these effects. frontiersin.orgfrontiersin.org

Electrophysiology provides functional data on how toxins interact with their targets, complementing structural and biochemical studies. By measuring the effects of this compound on nAChRs or other potential targets, researchers can determine its binding affinity, mechanism of action (e.g., competitive or non-competitive antagonism), and the resulting changes in cellular electrical activity.

Bioinformatics and Computational Biology for Structural and Functional Predictions

Bioinformatics and computational biology play a crucial role in analyzing the large datasets generated by proteomic and transcriptomic studies and in predicting the structure and function of toxins like this compound. These approaches involve using databases, algorithms, and modeling tools to analyze toxin sequences, predict their three-dimensional structures, and infer their potential biological activities and interactions. mdpi.comoup.comcreative-proteomics.comnih.gov

Computational tools can be used to:

Analyze amino acid sequences to identify conserved motifs and predict protein families (this compound is classified as a long-chain 3FTx based on sequence homology). wikipedia.orgnih.gov

Predict the 3D structure of toxins using methods like homology modeling (using known structures of related toxins as templates) or de novo modeling. creative-proteomics.comnih.govbiorxiv.org AlphaFold2 and ColabFold are examples of advanced tools used for protein structure prediction, including snake venom toxins. mdpi.combiorxiv.org

Perform molecular docking studies to predict how a toxin might bind to its receptor or other molecular targets. mdpi.comcreative-proteomics.com

Conduct molecular dynamics simulations to study the flexibility and stability of toxin structures and their interactions over time. creative-proteomics.comnih.gov

Bioinformatics has been used in the study of Pseudonaja textilis venom to analyze toxin sequences identified through sequencing efforts and to compare venom compositions across different populations and species. nih.govbiorxiv.orgbiorxiv.org Computational approaches assist in classifying toxins, identifying potential novel toxins, and understanding the evolutionary relationships between toxin genes. oup.comnih.gov While specific computational studies focused solely on predicting the structure and function of this compound were not detailed, these methods are broadly applied in venom research to understand toxins within families like the 3FTxs. nih.govcreative-proteomics.combiorxiv.org

Computational biology provides valuable insights into the potential mechanisms of action of toxins and guides experimental design for functional characterization. mdpi.comcreative-proteomics.com

Future Research Directions and Applications of Pseudonajatoxin B

Elucidation of Remaining Pharmacodynamic Unknowns

Despite being recognized as an alpha-neurotoxin that interacts with nAChRs, the complete pharmacodynamic profile of pseudonajatoxin b remains to be fully documented. wikipedia.org Alpha-neurotoxins are known to induce neuromuscular paralysis by blocking cholinergic neurotransmission through competitive antagonism of acetylcholine (B1216132) binding to nAChRs. wikipedia.org Long-chain alpha-neurotoxins, such as this compound, exhibit high-affinity binding to both muscular and neuronal nAChRs, which are vital for muscle contraction and autonomic functions including heart rate and respiration. wikipedia.org The binding of these toxins is often characterized by its tightness and effective irreversibility, leading to prolonged inactivation of ion channels. wikipedia.org

Key areas requiring further investigation include the precise kinetics of this compound binding, the reversibility or irreversibility of its interaction with different nAChR subtypes, and the specific conformational changes it induces upon binding. While studies with recombinant forms have provided some data on binding affinity to muscular acetylcholine receptors (IC50 = 3x10^-8 M), a comprehensive understanding across the spectrum of relevant nAChR subtypes is still necessary. nih.gov A thorough elucidation of these details will contribute significantly to a complete understanding of this compound's molecular mechanism of action.

Development as a Molecular Probe for Nicotinic Acetylcholine Receptor Research

The high-affinity binding of this compound to nAChRs positions it as a valuable molecular probe for investigating the structure, function, and pharmacology of these receptors. wikipedia.orguniprot.org Alpha-neurotoxins have historically served as indispensable tools in cholinergic receptor research, offering critical insights into receptor architecture and operational mechanisms. uq.edu.au

This compound's distinct characteristics, including its unique amino acid sequence, a high incidence of proline residues, and an insertion in a specific loop region compared to other long neurotoxins, suggest it could offer unique advantages as a probe. wikipedia.org Utilizing labeled this compound (e.g., with fluorescent or radioactive markers) could facilitate the mapping of specific nAChR subtype distribution and density in various tissues, enable studies of receptor trafficking, and provide deeper insights into receptor-ligand interactions. This application is particularly relevant for studying the diverse nAChR subtypes present in the nervous system and at the neuromuscular junction.

Potential for Toxin-Based Drug Discovery and Lead Identification (non-clinical applications)

Venom peptides, including neurotoxins, represent a significant reservoir of bioactive molecules known for their high potency and selectivity, making them attractive candidates for non-clinical drug discovery and lead identification efforts. researchgate.netuq.edu.au Although this compound is highly toxic, its specific interaction with nAChRs provides a foundation for exploring modified or synthetic analogs with altered properties. wikipedia.orgresearchgate.net

Research in this domain would focus on identifying the minimal structural elements of this compound responsible for its nAChR binding affinity and selectivity. This could involve the synthesis of truncated peptides or the design of peptidomimetics that retain the desired binding characteristics while mitigating toxic effects. These modified compounds could serve as lead molecules for the development of novel research tools or potential therapeutic agents targeting conditions involving nAChRs, strictly within non-clinical research contexts. The ongoing study of venom compositions and the discovery of new toxins continue to expand the possibilities for identifying potential lead compounds for various applications. uq.edu.aunih.gov

Q & A

Q. What methodologies are used to characterize the structural and functional properties of pseudonajatoxin b?

this compound, a long-chain α-neurotoxin from Pseudonaja textilis, is characterized using cDNA cloning, amino acid sequencing (Edman degradation), and recombinant protein expression . Functional assays include binding affinity measurements (e.g., IC₅₀ = 3 × 10⁻⁸ M for muscular acetylcholine receptors) and lethality tests in murine models (LD₅₀ = 0.15 µg/g) . Structural studies often employ X-ray crystallography or NMR to resolve its three-finger toxin (3FTx) fold, which is critical for receptor interaction .

Q. How is this compound distinguished from other neurotoxins in P. textilis venom?

this compound is a long-chain 3FTx with 66–68 residues and a fifth disulfide bond in the first loop, unlike short-chain 3FTxs (60–62 residues) . Differentiation involves venom fractionation (e.g., reverse-phase HPLC), mass spectrometry, and functional assays comparing receptor specificity and lethality . Transcriptomic analysis of venom gland mRNA can also identify isoform-specific sequences .

Q. What experimental models are used to study this compound’s neurotoxic effects?

In vitro models include acetylcholine receptor-binding assays using radiolabeled α-bungarotoxin competition . In vivo lethality is tested in mice via intraperitoneal injection, with paralysis and respiratory failure as endpoints . Electrophysiological recordings (e.g., patch-clamp) of neuromuscular junctions in rodent diaphragms are used to assess postsynaptic blockade .

Advanced Research Questions

Q. How do cis-regulatory elements (CREs) influence this compound expression in P. textilis?

The promoter region of this compound (341 bp upstream) contains CREs critical for transcriptional regulation. Reporter gene assays (e.g., luciferase) in venom gland cells identify functional CREs, while comparative genomics reveals conserved motifs across elapids . Unlike non-conventional 3FTxs in other elapids, P. textilis does not express these isoforms despite genomic presence, suggesting unique CRE-driven expression specificity .

Q. What challenges arise when reconciling discrepancies in this compound’s bioactivity data across studies?

Variability in venom composition (geographic divergence), purification protocols, and assay conditions (e.g., receptor subtype specificity) can lead to conflicting IC₅₀ or LD₅₀ values . Standardization using recombinant toxins and controlled in vivo models (e.g., isogenic mice) reduces variability . Meta-analyses of historical data should account for methodological differences .

Q. How can evolutionary studies clarify this compound’s functional divergence among elapid snakes?

Phylogenetic analyses of 3FTx sequences reveal this compound’s divergence from viperid toxins, driven by positive selection in loop regions critical for receptor binding . Comparative venom gland transcriptomics identifies lineage-specific expression patterns, while ancestral state reconstruction predicts functional innovations (e.g., enhanced receptor affinity) .

Q. What strategies resolve this compound’s post-translational modification (PTM) heterogeneity?

PTMs (e.g., C-terminal truncation) are detected via mass spectrometry and Edman degradation of venom-derived vs. recombinant toxins . Site-directed mutagenesis of the precursor gene identifies residues critical for proteolytic processing . Functional comparisons (e.g., receptor binding) between isoforms quantify PTM-driven bioactivity differences .

Methodological and Experimental Design Considerations

Q. How should researchers design studies to investigate this compound’s synergism with other venom components?

Use fractionated venom components in combination assays (e.g., procoagulants + neurotoxins) to model envenoming pathology. Measure endpoints like lethality, clotting time, and neuromuscular blockade . Statistical tools (e.g., Bliss independence model) quantify synergistic or antagonistic interactions .

Q. What criteria validate this compound as a molecular tool for neuropharmacological research?

Validation requires:

  • Reproducible production (recombinant expression with proper folding ).
  • Specificity profiling against receptor subtypes (e.g., α7 vs. muscle-type nAChRs ).
  • Stability assays under physiological conditions (pH, temperature) .

Q. How can bioinformatics predict this compound’s interactions with novel drug targets?

Molecular docking (e.g., AutoDock Vina) using high-resolution toxin structures and target receptors identifies potential binding sites . Machine learning models trained on toxin-receptor datasets predict affinity and selectivity . In silico findings must be validated via SPR (surface plasmon resonance) or electrophysiology .

Data Interpretation and Contradiction Analysis

Q. Why might this compound exhibit differential toxicity in varying experimental systems?

Species-specific receptor polymorphisms (e.g., murine vs. human nAChRs) affect binding kinetics . Venom milked from wild vs. captive snakes may differ in toxin ratios due to diet or stress . Controls should include standardized toxin batches and receptor subtype-matched assays .

Q. How to address conflicting findings about this compound’s gene regulation?

Discrepancies in promoter activity assays (e.g., luciferase vs. CAT reporter systems) may arise from cell line-specific transcription factors . Cross-validation using CRISPR-Cas9 editing to knockout putative CREs in venom gland organoids resolves functional ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.